molecular formula C13H8AsN B13974431 5H-Dibenzarsenole, 5-cyano- CAS No. 63918-65-0

5H-Dibenzarsenole, 5-cyano-

Cat. No.: B13974431
CAS No.: 63918-65-0
M. Wt: 253.13 g/mol
InChI Key: PWEBTIBAMLCDLV-UHFFFAOYSA-N
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Description

5H-Dibenzarsenole, 5-cyano- is an organoarsenic compound characterized by the presence of a cyano group attached to the 5-position of the dibenzarsenole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzarsenole, 5-cyano- typically involves the reaction of 5H-dibenzarsenole with a cyanogen halide in the presence of strongly polar substances . The reaction conditions often include the use of solvents such as chloroform and aqueous sodium hydroxide solution .

Industrial Production Methods

Industrial production methods for 5H-Dibenzarsenole, 5-cyano- are not well-documented in the literature. the general approach involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzarsenole, 5-cyano- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

5H-Dibenzarsenole, 5-cyano- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Dibenzarsenole, 5-cyano- involves its interaction with molecular targets such as enzymes and receptors. The cyano group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5H-Dibenzarsenole: Lacks the cyano group, resulting in different chemical properties and reactivity.

    5H-Dibenzarsenole, 5-carboxamide: Contains a carboxamide group instead of a cyano group, leading to different biological activities.

Uniqueness

5H-Dibenzarsenole, 5-cyano- is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

CAS No.

63918-65-0

Molecular Formula

C13H8AsN

Molecular Weight

253.13 g/mol

IUPAC Name

benzo[b]arsindole-5-carbonitrile

InChI

InChI=1S/C13H8AsN/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8H

InChI Key

PWEBTIBAMLCDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[As]2C#N

Origin of Product

United States

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